molecular formula C8H7BrO3 B1524771 4-Bromo-3-(hydroxymethyl)benzoic acid CAS No. 790230-04-5

4-Bromo-3-(hydroxymethyl)benzoic acid

Cat. No.: B1524771
CAS No.: 790230-04-5
M. Wt: 231.04 g/mol
InChI Key: ZKHGQEFOBYVUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7BrO3. It is characterized by a benzene ring substituted with a bromo group at the 4-position and a hydroxymethyl group at the 3-position, along with a carboxylic acid group. This compound is of interest in various fields of chemistry, biology, and industry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Bromination of 3-(Hydroxymethyl)benzoic Acid: This method involves the bromination of 3-(hydroxymethyl)benzoic acid using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions.

  • Hydroxymethylation of 4-Bromobenzoic Acid: This approach entails the hydroxymethylation of 4-bromobenzoic acid using formaldehyde and a reducing agent, such as sodium cyanoborohydride, in an acidic medium.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and hydroxymethylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce this compound derivatives, such as 4-bromo-3-(hydroxymethyl)benzaldehyde.

  • Reduction: The bromo group can be reduced to form 4-bromo-3-(hydroxymethyl)benzyl alcohol.

  • Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, to form corresponding amides or other derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles such as ammonia, primary amines, and alkyl halides are employed, typically in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 4-Bromo-3-(hydroxymethyl)benzaldehyde

  • Reduction: 4-Bromo-3-(hydroxymethyl)benzyl alcohol

  • Substitution: Various amides and alkylated derivatives

Scientific Research Applications

Scientific Research Applications of 4-Bromo-3-(hydroxymethyl)benzoic acid

This compound is a versatile building block in organic synthesis with applications spanning chemistry, biology, medicine, and industry. Its uses stem from its ability to engage in various chemical reactions and interactions, making it a crucial component in synthesizing complex molecules.

Applications Overview

  • Chemistry As a building block, it facilitates the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biology It is valuable in biochemical studies for investigating enzyme-substrate interactions and metabolic pathways.
  • Medicine It plays a role in developing new drugs, particularly in cancer therapy, because of its potential to inhibit certain enzymes involved in cancer cell proliferation.
  • Industry It is used in the production of dyes, pigments, and other industrial chemicals.

Synthesis and Production

This compound can be synthesized through different methods:

  • Bromination of 3-(Hydroxymethyl)benzoic Acid This involves brominating 3-(hydroxymethyl)benzoic acid using bromine and a catalyst like iron(III) bromide under controlled conditions.
  • Hydroxymethylation of 4-Bromobenzoic Acid This method involves hydroxymethylating 4-bromobenzoic acid using formaldehyde and a reducing agent like sodium cyanoborohydride in an acidic medium.

Industrial production typically involves large-scale bromination and hydroxymethylation reactions optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Potential Derivatives

This compound can undergo multiple reactions to form various products:

  • Oxidation Produces 4-Bromo-3-(hydroxymethyl)benzaldehyde.
  • Reduction Produces 4-Bromo-3-(hydroxymethyl)benzyl alcohol.
  • Substitution Produces various amides and alkylated derivatives.

Case Studies

Comparison with Similar Compounds

  • 4-Chloro-3-(hydroxymethyl)benzoic acid

  • 4-Fluoro-3-(hydroxymethyl)benzoic acid

  • 4-Bromobenzoic acid

  • 3-(Hydroxymethyl)benzoic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

4-Bromo-3-(hydroxymethyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its significant biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and its role as an intermediate in drug synthesis.

This compound can be synthesized through various methods, allowing for the selective introduction of functional groups while preserving the integrity of the aromatic system. Its molecular formula is C₈H₇BrO₃, and it features a bromine atom and a hydroxymethyl group that influence its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness that suggests its potential as a candidate for developing new antimicrobial agents. Preliminary studies indicate that it may interact with biological targets such as enzymes or receptors involved in metabolic pathways, influencing cellular responses and offering implications for drug development.

Photodynamic Therapy Applications

The compound is also utilized in the preparation of temoporfin, a second-generation photosensitizer used in photodynamic therapy (PDT). PDT is a treatment modality for certain cancers where light-sensitive compounds are activated by light to produce reactive oxygen species that kill cancer cells. The incorporation of this compound into temoporfin has been shown to enhance the efficacy of this therapy.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data suggests that while the compound is effective against Staphylococcus aureus, its effectiveness decreases with other strains.

Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound may induce apoptosis in cancer cells through the modulation of oxidative stress pathways. This was evidenced by increased levels of reactive oxygen species (ROS) in treated cells, leading to cell cycle arrest and subsequent cell death.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameChemical FormulaKey Features
3-Bromo-4-(hydroxymethyl)benzoic acidC₈H₇BrO₃Similar structure; different substitution pattern
Methyl 4-bromo-3-hydroxybenzoateC₉H₉BrO₄Contains an ester group; used as an intermediate
4-Chloro-3-(hydroxymethyl)benzoic acidC₈H₇ClO₃Chlorine instead of bromine; different reactivity patterns

This table illustrates how the specific combination of bromine and hydroxymethyl substituents in this compound contributes to its distinctive biological activity compared to other compounds.

Properties

IUPAC Name

4-bromo-3-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHGQEFOBYVUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704390
Record name 4-Bromo-3-(hydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790230-04-5
Record name 4-Bromo-3-(hydroxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-(hydroxymethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-(hydroxymethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-(hydroxymethyl)benzoic acid
Reactant of Route 4
4-Bromo-3-(hydroxymethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-(hydroxymethyl)benzoic acid
Reactant of Route 6
4-Bromo-3-(hydroxymethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.